molecular formula C21H23N5O5 B15017859 N-(2-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-phenylethanediamide

N-(2-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-phenylethanediamide

Cat. No.: B15017859
M. Wt: 425.4 g/mol
InChI Key: XWDNYGYPNLTESU-UHFFFAOYSA-N
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Description

N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and an ethyl linkage to a phenylethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE typically involves multiple steps:

    Formation of the Nitrobenzoyl Piperazine Intermediate: This step involves the reaction of piperazine with 4-nitrobenzoyl chloride under basic conditions to form 4-(4-nitrobenzoyl)piperazine.

    Linking the Intermediate to Phenylethanediamide: The intermediate is then reacted with N-phenylethanediamide in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Reduction: Reduction of the nitro group yields the corresponding amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of antipsychotic agents.

    Industry: Used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The nitrobenzoyl group and piperazine ring are key structural features that enable the compound to bind to these targets, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds also feature a piperazine ring and are investigated for their antipsychotic properties.

    N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: This compound is a selective dopamine D4 receptor ligand.

Uniqueness

N-{2-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-PHENYLETHANEDIAMIDE is unique due to its specific structural features, such as the nitrobenzoyl group and the ethyl linkage to phenylethanediamide. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N5O5

Molecular Weight

425.4 g/mol

IUPAC Name

N-[2-[4-(4-nitrobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide

InChI

InChI=1S/C21H23N5O5/c27-19(20(28)23-17-4-2-1-3-5-17)22-10-11-24-12-14-25(15-13-24)21(29)16-6-8-18(9-7-16)26(30)31/h1-9H,10-15H2,(H,22,27)(H,23,28)

InChI Key

XWDNYGYPNLTESU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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